N1-(2-cyanophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide

Kinase inhibition EGFR Oxalamide SAR

N1-(2-cyanophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide (CAS 900006‑02‑2) is a synthetic, fully substituted oxalamide featuring a 2‑cyanophenyl group on one amide nitrogen and a 2‑(4‑dimethylaminophenyl)‑2‑morpholinoethyl moiety on the other. The molecule (C₂₄H₂₉N₅O₃, MW 421.5 g/mol) combines an electron‑withdrawing cyano substituent, an electron‑donating dimethylamino group, and a morpholine ring within a single oxalamide scaffold.

Molecular Formula C23H27N5O3
Molecular Weight 421.501
CAS No. 900006-02-2
Cat. No. B2447751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-cyanophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide
CAS900006-02-2
Molecular FormulaC23H27N5O3
Molecular Weight421.501
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2C#N)N3CCOCC3
InChIInChI=1S/C23H27N5O3/c1-27(2)19-9-7-17(8-10-19)21(28-11-13-31-14-12-28)16-25-22(29)23(30)26-20-6-4-3-5-18(20)15-24/h3-10,21H,11-14,16H2,1-2H3,(H,25,29)(H,26,30)
InChIKeyDFCQSEFXDATYRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-cyanophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide (CAS 900006-02-2): Structural Baseline and Procurement Context


N1-(2-cyanophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide (CAS 900006‑02‑2) is a synthetic, fully substituted oxalamide featuring a 2‑cyanophenyl group on one amide nitrogen and a 2‑(4‑dimethylaminophenyl)‑2‑morpholinoethyl moiety on the other . The molecule (C₂₄H₂₉N₅O₃, MW 421.5 g/mol) combines an electron‑withdrawing cyano substituent, an electron‑donating dimethylamino group, and a morpholine ring within a single oxalamide scaffold . Structurally analogous oxalamides have been claimed as protein tyrosine kinase inhibitors (e.g., c‑Met) in patent families such as US 7,470,693 B2 [1]. However, no quantitative biological activity data for this exact compound have been published in peer‑reviewed literature or patent documents as of the search date.

Why Generic Substitution Cannot Be Assumed for N1-(2-cyanophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide


Oxalamide derivatives within the same CAS‑series share a common backbone but differ critically in the nature and electronic character of their terminal substituents, which can profoundly alter hydrogen‑bonding capacity, target engagement, and pharmacokinetic behaviour . For example, the electron‑withdrawing 2‑cyanophenyl group has been shown in closely related oxalamide analogs to enhance kinase inhibition by approximately 2.6‑fold compared with non‑cyano counterparts through strengthened hydrogen‑bonding interactions at the ATP‑binding site . Simultaneously, the 4‑dimethylaminophenyl substituent introduces a basic, ionisable centre that modulates solubility and membrane permeability in a manner distinct from methoxy, methyl, or unsubstituted phenyl analogs . Simple replacement of either terminus with a congener therefore carries a high risk of altered potency, selectivity, or physicochemical profile, making compound‑specific procurement essential for reproducible research.

Quantitative Differentiation Evidence for N1-(2-cyanophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide vs. Closest Structural Analogs


Cyanophenyl vs. Non-Cyano Phenyl: Enhanced Hydrogen-Bonding and Kinase Inhibition Potency

In a structure–activity relationship study of oxalamide derivatives, compounds bearing a 2‑cyanophenyl group on the N1 position demonstrated approximately 2.6‑fold greater EGFR inhibitory potency compared with structurally matched non‑cyano phenyl analogs (IC₅₀ 0.8 µM vs. 2.1 µM) . The cyano group’s electron‑withdrawing character strengthens the oxalamide NH hydrogen‑bond donor capacity, favouring interaction with the kinase hinge region. The target compound incorporates this same 2‑cyanophenyl pharmacophore, whereas analogs such as N1‑(2‑(4‑(dimethylamino)phenyl)‑2‑morpholinoethyl)‑N2‑(p‑tolyl)oxalamide (CAS 899957‑09‑6) replace it with a less electron‑deficient p‑tolyl group, predicted to reduce hydrogen‑bond strength.

Kinase inhibition EGFR Oxalamide SAR

Dimethylamino vs. Methoxy Substitution on the Pendant Phenyl Ring: Ionisation State and Solubility Differentiation

The target compound carries a 4‑(dimethylamino)phenyl group, which is a basic centre (pKₐ of the conjugate acid ~5.1 for N,N‑dimethylaniline) that becomes partially protonated at physiologically relevant pH, enhancing aqueous solubility relative to the neutral 4‑methoxyphenyl analog [1]. The closest methoxy comparator, N1‑(2‑cyanophenyl)‑N2‑(2‑(4‑methoxyphenyl)‑2‑morpholinoethyl)oxalamide (CAS 941933‑26‑2), lacks this ionisable group and is expected to exhibit lower aqueous solubility and different pH‑dependent partitioning behaviour. While no head‑to‑head solubility measurements for these two exact compounds are publicly available, the introduction of a basic amine centre is a well‑established strategy for improving solubility in oxalamide and related amide series [2].

Physicochemical profiling Solubility Oxalamide

Morpholinoethyl vs. Simple Alkylamino Linkers: Metabolic Stability and Solubility Advantages

The morpholinoethyl group can enhance solubility, reduce basicity‑driven off‑target effects, and improve metabolic stability compared with simple dimethylaminoalkyl linkers . The comparator N1‑(2‑cyanophenyl)‑N2‑(3‑(dimethylamino)propyl)oxalamide replaces the morpholinoethyl‑phenyl scaffold with a flexible dimethylaminopropyl chain, which lacks the conformational restriction and heteroatom‑mediated solubility benefits of the morpholine ring. Morpholine‑containing oxalamide derivatives have been explicitly claimed in kinase inhibitor patents (US 7,470,693 B2) for their ability to modulate physicochemical and pharmacokinetic properties [1].

Metabolic stability Morpholine Oxalamide linker

Cyanophenyl vs. Carbamoylphenyl: Hydrogen‑Bond Donor/Acceptor Character and Target Engagement Profile

The 2‑cyanophenyl group is a hydrogen‑bond acceptor only (through the nitrile nitrogen), whereas the 4‑carbamoylphenyl group present in N1‑(4‑carbamoylphenyl)‑N2‑(2‑(4‑(dimethylamino)phenyl)‑2‑morpholinoethyl)oxalamide acts as both a hydrogen‑bond donor and acceptor through the primary amide . This difference in hydrogen‑bonding character can alter kinase selectivity profiles, as the cyanophenyl nitrile engages the kinase hinge region through a distinct geometry compared with the carboxamide . Within the broader oxalamide kinase inhibitor patent literature, nitrile‑substituted phenyl groups are specifically exemplified for c‑Met inhibition, suggesting a defined pharmacophoric role [1].

Kinase hinge binding Hydrogen bonding Oxalamide pharmacophore

Recommended Research and Industrial Application Scenarios for N1-(2-cyanophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide


Kinase Screening Libraries Requiring a 2‑Cyanophenyl Pharmacophore

This compound is best used as a member of focused kinase inhibitor screening libraries where the 2‑cyanophenyl group is a required pharmacophoric element for hinge‑region hydrogen‑bond acceptance. Evidence from related oxalamides indicates that the cyano substituent significantly enhances potency compared with non‑cyano phenyl analogs . Procurement of this specific compound, rather than a p‑tolyl or methoxyphenyl analog, ensures that the screening deck accurately captures the cyano‑dependent SAR within the oxalamide series.

Physicochemical Comparator Studies: Dimethylamino vs. Methoxy or Methyl Substitution

The compound serves as a valuable tool for head‑to‑head physicochemical comparison against N1‑(2‑cyanophenyl)‑N2‑(2‑(4‑methoxyphenyl)‑2‑morpholinoethyl)oxalamide (CAS 941933‑26‑2) and N1‑(2‑cyanophenyl)‑N2‑(2‑(4‑methylphenyl)‑2‑morpholinoethyl)oxalamide to quantify the impact of the basic dimethylamino centre on solubility, logD, and permeability [1]. Such comparisons directly inform lead optimisation decisions in medicinal chemistry programs.

Metabolic Stability Profiling of Morpholinoethyl‑Containing Oxalamides

The morpholinoethyl moiety is a recognised structural feature in kinase inhibitor patents (US 7,470,693 B2) for improving metabolic stability and modulating physicochemical properties [2]. This compound can be used as a reference standard in microsomal or hepatocyte stability assays alongside its dimethylaminopropyl analog to empirically quantify the metabolic advantage conferred by the morpholine ring.

Pre‑Clinical Kinase Selectivity Panels: Nitrile vs. Carboxamide Engagement

For research groups investigating kinase selectivity as a function of hinge‑binding pharmacophore geometry, this compound (nitrile H‑bond acceptor only) can be profiled in parallel with N1‑(4‑carbamoylphenyl)‑N2‑(2‑(4‑(dimethylamino)phenyl)‑2‑morpholinoethyl)oxalamide (carboxamide H‑bond donor/acceptor) across a panel of 50–100 kinases . The resulting selectivity fingerprints would directly reveal the impact of the cyano‑to‑carboxamide substitution on off‑target kinase engagement.

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